N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide
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Overview
Description
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring, a methyl group, and a nitro group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide typically involves the condensation of 2,4-difluoroaniline with 3-methyl-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, suitable solvents, and sometimes a catalyst.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: N-(2,4-difluorophenyl)-3-methyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-difluoroaniline and 3-methyl-2-nitrobenzoic acid.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2,4-difluorobenzamide
- N-(2,4-difluorophenyl)-3-methylbenzamide
Uniqueness
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzamide structure. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of these groups can also affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c1-8-3-2-4-10(13(8)18(20)21)14(19)17-12-6-5-9(15)7-11(12)16/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUDSKQJHUZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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